Stereoselective Aromatic 4-Hydroxylation: (S)-Nirvanol Undergoes 14-Fold Greater CYP2C19-Mediated Metabolism Than (R)-Nirvanol
In human subjects administered dual radiolabeled pseudoracemic nirvanol (S-[¹⁴C]PEH, R-[³H]PEH), the initial urinary S/R ratio of the CYP2C19-dependent metabolite 4-hydroxynirvanol (4-OH-PEH) was 14:1, confirming that (S)-nirvanol is hydroxylated approximately 14 times more extensively than (R)-nirvanol at the phenyl 4-position [1]. The urinary elimination half-life of S-PEH was approximately 4.5 days, compared to approximately 10 days for R-PEH [1]. After oral administration of R-PEH alone, recovery of 4-OH-PEH was negligible, confirming that aromatic hydroxylation is essentially confined to the (S)-enantiomer [1].
| Evidence Dimension | Stereoselective aromatic 4-hydroxylation rate and urinary elimination half-life |
|---|---|
| Target Compound Data | (S)-Nirvanol: initial urinary S/R 4-OH-PEH ratio = 14:1; S-PEH urinary t½ ≈ 4.5 days |
| Comparator Or Baseline | (R)-Nirvanol: R-PEH urinary t½ ≈ 10 days; negligible 4-OH-PEH formation after R-PEH administration |
| Quantified Difference | 14-fold higher hydroxylation rate; 2.2-fold shorter elimination half-life for the S-enantiomer |
| Conditions | Human subjects (n=4 extensive metabolizers); dual radiolabeled pseudoracemic PEH (494 µmol each enantiomer) administered orally; serial urine collection over 16 days [1] |
Why This Matters
For CYP2C19 phenotyping studies, only the (S)-enantiomer serves as a meaningful substrate; use of the racemate or (R)-enantiomer will underestimate or completely obscure CYP2C19-dependent metabolic activity.
- [1] Küpfer A, Patwardhan R, Ward S, Schenker S, Preisig R, Branch RA. Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. J Pharmacol Exp Ther. 1984;230(1):28-33. PMID: 6747829. View Source
